molecular formula C11H21N3O3S B4949248 1-Acetyl-4-(piperidylsulfonyl)piperazine

1-Acetyl-4-(piperidylsulfonyl)piperazine

Cat. No.: B4949248
M. Wt: 275.37 g/mol
InChI Key: LFMPVVKXTNHGFT-UHFFFAOYSA-N
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Description

1-Acetyl-4-(piperidylsulfonyl)piperazine is a piperazine derivative featuring an acetyl group at the 1-position and a piperidine-sulfonyl moiety at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their versatility in drug design. The sulfonyl group in this compound enhances electron-withdrawing effects, influencing electronic distribution and intermolecular interactions, which can affect bioavailability and target binding .

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVVKXTNHGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Acetyl-4-(piperidylsulfonyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Acetyl-4-(piperidylsulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(piperidylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds generally exert their effects by paralyzing parasites, which allows the host body to expel them. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA receptor .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares 1-Acetyl-4-(piperidylsulfonyl)piperazine with key analogues:

Compound Name Substituents at 1-/4-Positions Key Structural Features Biological Applications References
This compound 1-Acetyl, 4-piperidylsulfonyl Sulfonyl group (electron-withdrawing), acetyl group Antifungal intermediate, drug design
1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) 1-Acetyl, 4-hydroxyphenyl Hydroxyphenyl (electron-donating), acetyl Antifungal (ketoconazole synthesis)
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 1-Benzhydryl, 4-nitrophenylsulfonyl Nitrophenylsulfonyl (strongly electron-withdrawing) Antimicrobial research
Piperazine-substituted 4(1H)-quinolones (e.g., 8ac) Ethylene spacer + piperazine Methylene/ethylene spacers modulate solubility Anticancer, antibacterial

Key Observations :

  • Spacer Groups : Compounds like 8ac () use ethylene spacers to improve aqueous solubility (80 μM at pH 2.0–6.5), whereas direct attachment of bulky groups (e.g., phenyl) reduces solubility (<20 μM) .

Physicochemical Properties

Solubility and pKa
Compound Aqueous Solubility (μM) Calculated pKa (Piperazine N) Notes
This compound Not reported Likely <5.0 (sulfonyl effect) Sulfonyl lowers pKa vs. hydroxyphenyl
AHPP ~60–80 (pH 2.0–6.5) ~6–7 Hydroxyphenyl increases basicity
Piperazine-quinolones (8ac) 80+ (pH 2.0–6.5) 6–7 (ethylene spacer) Spacer mitigates electron effects

Analysis :

  • The sulfonyl group in the target compound likely reduces the pKa of the piperazine nitrogens (similar to compounds with direct aryl attachments, e.g., pKa <3.8 for 8c in ), impacting protonation states and solubility .
  • AHPP’s hydroxyphenyl group enhances solubility via hydrogen bonding, contrasting with the sulfonyl group’s hydrophobicity .

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